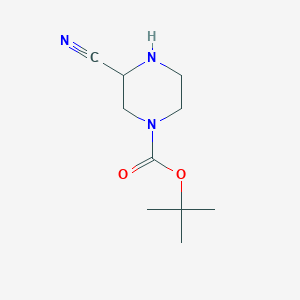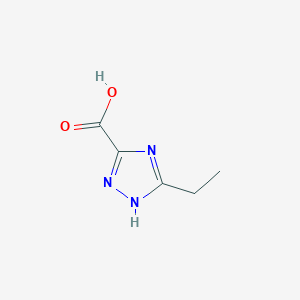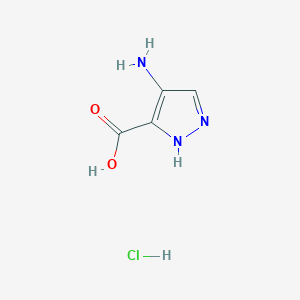
3,5-Bis(benzyloxy)picolinonitrile
Overview
Description
3,5-Bis(benzyloxy)picolinonitrile is a chemical compound with the molecular formula C20H16N2O2 . It is used in various chemical reactions and is a valuable building block in organic synthesis .
Synthesis Analysis
The synthesis of this compound involves a reaction with sodium hydride in tetrahydrofuran at temperatures ranging from 0 to 190℃ . The reaction mixture is then quenched with H2 and concentrated under reduced pressure . The crude solid is purified over silica to afford the desired compound .Scientific Research Applications
3,5-Bis(benzyloxy)picolinonitrile has been used in a variety of scientific research applications, including drug delivery systems, drug targeting, and drug metabolism studies. It has been studied for its potential to act as a drug delivery system, as it has the ability to interact with other molecules and can be easily incorporated into drug molecules. Additionally, it has been used in drug targeting studies, as it has the ability to bind to specific molecules in the body and can be used to target drugs to specific sites in the body. Finally, this compound has been studied for its ability to interact with drug metabolism enzymes, which can be used to study the metabolism of drugs in the body.
Mechanism of Action
3,5-Bis(benzyloxy)picolinonitrile has been studied for its ability to interact with other molecules and its potential to act as a drug delivery system. It has been shown to interact with lipids, proteins, and other molecules in the body, which can be used to target drugs to specific sites in the body. Additionally, it has been studied for its ability to interact with drug metabolism enzymes, which can be used to study the metabolism of drugs in the body.
Biochemical and Physiological Effects
This compound has been studied for its potential to act as a drug delivery system and its ability to interact with other molecules. It has been shown to interact with lipids, proteins, and other molecules in the body, and it has been studied for its ability to interact with drug metabolism enzymes. Additionally, it has been studied for its potential to affect biochemical and physiological processes in the body, including its ability to modulate the activity of enzymes and proteins.
Advantages and Limitations for Lab Experiments
3,5-Bis(benzyloxy)picolinonitrile has several advantages for use in lab experiments, including its low molecular weight, its lipophilic nature, and its ability to interact with other molecules. Additionally, it is relatively easy to synthesize, and it can be used in a variety of research applications. However, there are also some limitations to its use in lab experiments, including its potential to interact with drug metabolism enzymes and its potential to affect biochemical and physiological processes in the body.
Future Directions
3,5-Bis(benzyloxy)picolinonitrile has a wide range of potential applications in the scientific research field, and there are many potential future directions for its use. These include further research into its potential to act as a drug delivery system, its ability to interact with other molecules, and its potential to affect biochemical and physiological processes in the body. Additionally, further research into its potential to interact with drug metabolism enzymes could lead to new insights into drug metabolism and drug targeting. Finally, further research into its potential to interact with lipids, proteins, and other molecules could lead to new insights into drug targeting and drug delivery.
properties
IUPAC Name |
3,5-bis(phenylmethoxy)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c21-12-19-20(24-15-17-9-5-2-6-10-17)11-18(13-22-19)23-14-16-7-3-1-4-8-16/h1-11,13H,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEIDMMMZMELLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(N=C2)C#N)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90705390 | |
| Record name | 3,5-Bis(benzyloxy)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90705390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1000025-92-2 | |
| Record name | 3,5-Bis(benzyloxy)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90705390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[4-(Thiophen-2-yl)phenyl]ethan-1-amine](/img/structure/B1442375.png)





